![molecular formula C9H19N3O B2372564 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea CAS No. 1596679-95-6](/img/structure/B2372564.png)
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea and related compounds have been the subject of various synthesis and characterization studies. For example, the synthesis and characterization of certain thioureas and their derivatives have been explored, focusing on their molecular structure and potential applications. This includes the study of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, which involved quantum chemical calculations to understand its electronic structure and thermodynamic parameters (Perekhoda et al., 2017). Additionally, the study of auxin activity in relation to molecular structure was explored in compounds like 2-alkylindole-3-acetic acids, providing insights into how structural modifications can influence biological activity (Antolić et al., 2004).
Biological Activity and Applications
Some derivatives of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea have been examined for their biological activities. For instance, the antimicrobial activities of certain compounds were assessed, highlighting their potential applications in medical and pharmacological fields. The antimicrobial activity and quantum chemical investigation of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019). Furthermore, the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants was studied, revealing their influence on certain blood coagulation parameters (Hakobyan et al., 2020).
Chemical Properties and Reactions
The chemical properties and reactions of related compounds have also been extensively studied. The regioselectivity of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone was investigated to understand the structural confirmation of the synthesized compounds, providing valuable information about the reaction pathways and product formation (Perekhoda et al., 2017).
Propiedades
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

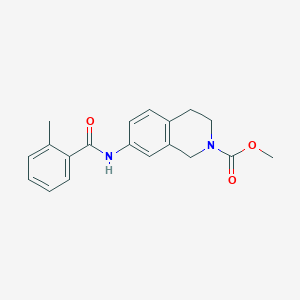
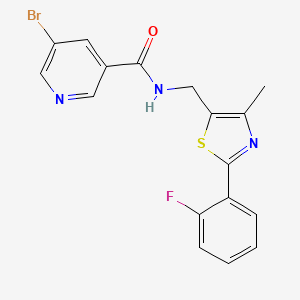
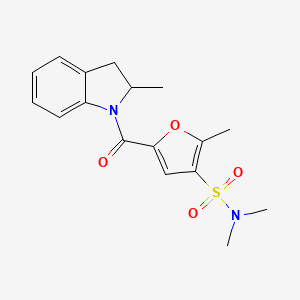
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
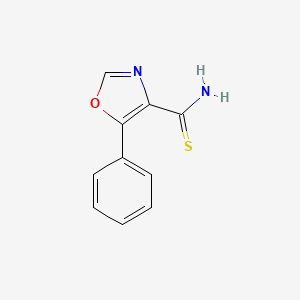
![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)
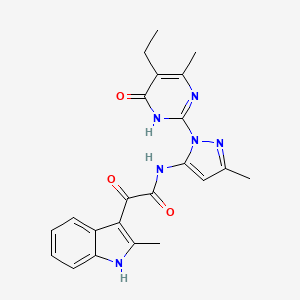
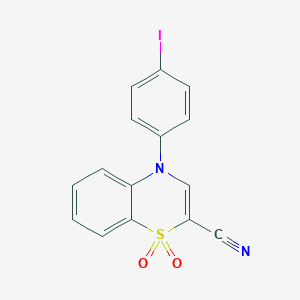
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)


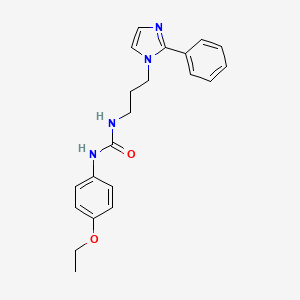
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)